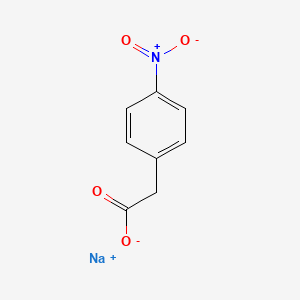

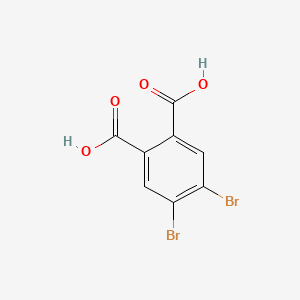

![molecular formula C11H11N3O4 B1315333 Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81438-60-0](/img/structure/B1315333.png)

Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are characterized by a fused bicyclic heterocycle containing nitrogen atoms .

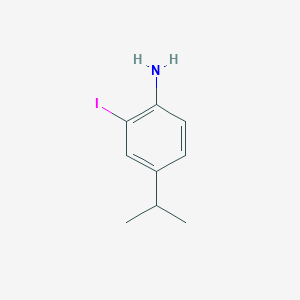

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or its molecular formula. For example, a similar compound, Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has the InChI code1S/C11H11N3O4/c1-3-18-11(15)9-6-13-5-8(14(16)17)4-7(2)10(13)12-9/h4-6H,3H2,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For example, a similar compound, Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has a molecular weight of 249.23 .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

The compound has been utilized as a synthon for constructing fused triazines, showcasing potential biological activity. Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, a closely related compound, was treated with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, leading to various derivatives with potential for biological applications (Zamora et al., 2004).

Chemical Reactivity and Structural Analysis

Investigations into the reactivity of the imidazo[1,2-a]pyridine system have been conducted, with CNDO/2 calculations based on X-ray structures providing insights into the electronic structure and reactivity of related compounds (Teulade et al., 1982). This research aids in understanding the chemical behavior and potential applications of these heterocyclic compounds.

Catalytic Activities

The catalytic activity of imidazo[1,2-a]pyridine derivatives in oxidation reactions has been evaluated, with certain complexes showing effectiveness in converting catechol to o-quinone. This demonstrates the utility of these compounds in catalytic processes and their potential in industrial applications (Saddik et al., 2012).

Expanding Structural Diversity

Functionalization strategies for related compounds, such as 2-chloro-3-nitroimidazo[1,2-a]pyridine, have been developed to expand the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines. This research highlights the versatility of these compounds in synthetic chemistry, enabling the creation of a wide range of derivatives with potential biological or catalytic activities (Bazin et al., 2013).

Propiedades

IUPAC Name |

ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-3-18-11(15)10-7(2)12-9-5-4-8(14(16)17)6-13(9)10/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESKONWMKGZKOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512060 |

Source

|

| Record name | Ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate | |

CAS RN |

81438-60-0 |

Source

|

| Record name | Ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)